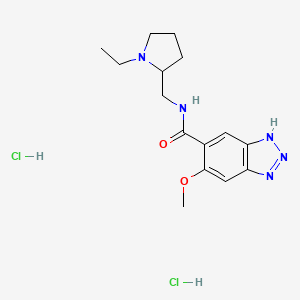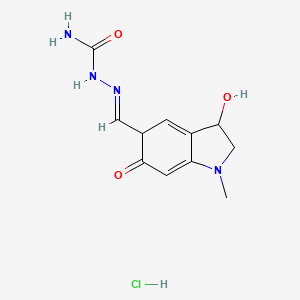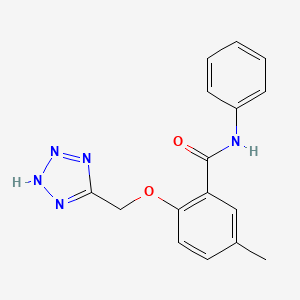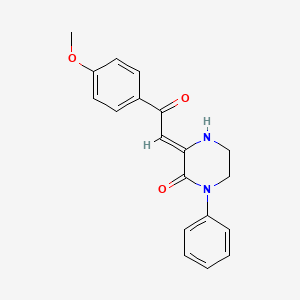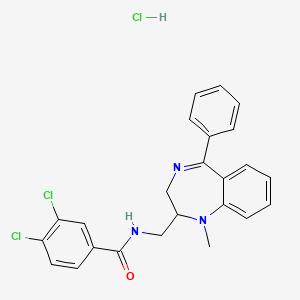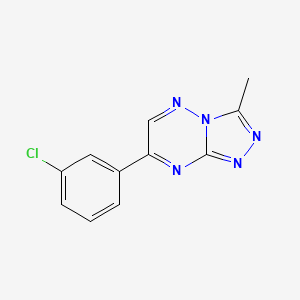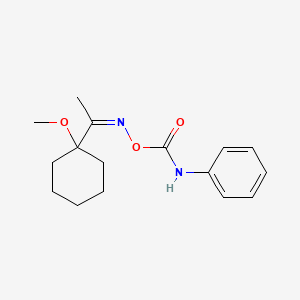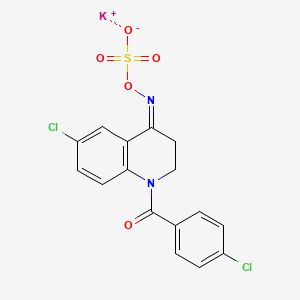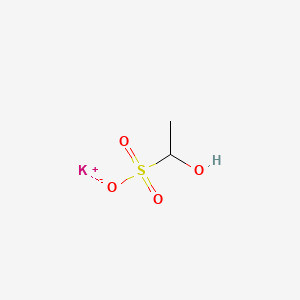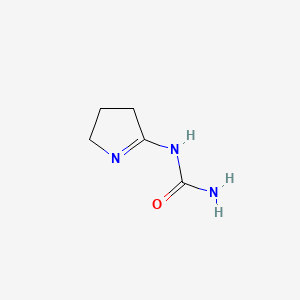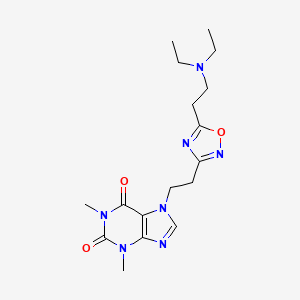
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- is a complex organic compound with a molecular formula of C18H23N5O2 and a molecular weight of 341.4075 . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- involves multiple stepsThe final step involves the attachment of the oxadiazole moiety through a series of reactions, including alkylation and cyclization . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole moiety plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- can be compared with other similar compounds, such as:
Theophylline: A well-known purine derivative used as a bronchodilator.
Caffeine: Another purine derivative with stimulant properties.
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-: A compound with similar structure but different functional groups. The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- lies in its specific substitution pattern and the presence of the oxadiazole moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88338-07-2 |
|---|---|
Molecular Formula |
C17H25N7O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
7-[2-[5-[2-(diethylamino)ethyl]-1,2,4-oxadiazol-3-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H25N7O3/c1-5-23(6-2)9-8-13-19-12(20-27-13)7-10-24-11-18-15-14(24)16(25)22(4)17(26)21(15)3/h11H,5-10H2,1-4H3 |
InChI Key |
PEQNJDXSAFQTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
